molecular formula C21H16ClN3O2S2 B3695922 N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide

N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide

Cat. No.: B3695922
M. Wt: 442.0 g/mol
InChI Key: FACDGLHFHAWNSV-UHFFFAOYSA-N
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Description

“N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound . The compound also contains a thiophene ring and a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzoxazole ring and the introduction of the various substituents . The exact synthesis process would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The benzoxazole ring is a heterocyclic compound that contains a benzene ring fused to an oxazole ring . The thiophene ring is a five-membered ring containing four carbon atoms and one sulfur atom . The carboxamide group consists of a carbonyl group (C=O) attached to an amine group (NH2) .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite complex, given its structure. The presence of the benzoxazole and thiophene rings could potentially make the compound reactive towards electrophilic aromatic substitution reactions . The carboxamide group could potentially undergo hydrolysis, amidation, or other reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any substituents. For example, the presence of the benzoxazole and thiophene rings could potentially affect the compound’s solubility, boiling point, and other properties .

Mechanism of Action

The mechanism of action of this compound is not clear from the information available. It would likely depend on the specific context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the information available. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The potential future directions for research involving this compound could be quite varied, given its complex structure. Potential areas of interest could include exploring its reactivity, studying its physical and chemical properties, and investigating its potential uses in various applications .

Properties

IUPAC Name

N-[[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S2/c1-11-8-16-17(9-12(11)2)27-20(24-16)14-10-13(5-6-15(14)22)23-21(28)25-19(26)18-4-3-7-29-18/h3-10H,1-2H3,(H2,23,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACDGLHFHAWNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)NC(=S)NC(=O)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide
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N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide
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N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide
Reactant of Route 4
N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide
Reactant of Route 5
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N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide
Reactant of Route 6
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N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide

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